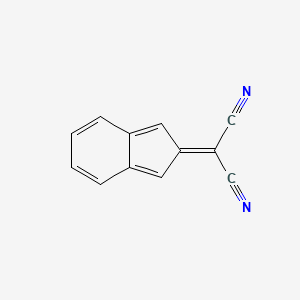

(2H-Inden-2-ylidene)propanedinitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110327-44-1 |

|---|---|

Molecular Formula |

C12H6N2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-inden-2-ylidenepropanedinitrile |

InChI |

InChI=1S/C12H6N2/c13-7-12(8-14)11-5-9-3-1-2-4-10(9)6-11/h1-6H |

InChI Key |

KAIQIBAYEQHTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C#N)C#N)C=C2C=C1 |

Origin of Product |

United States |

A Molecule of Fused Functionality: Structural Significance

(2H-Inden-2-ylidene)propanedinitrile is characterized by the fusion of an indene (B144670) bicycle with a propanedinitrile group via an exocyclic double bond. This arrangement results in a planar structure with a unique combination of electron-donating and electron-accepting moieties, which is a key determinant of its chemical reactivity and physical properties.

The indene component, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, provides a rigid and planar backbone. This structural rigidity is crucial for applications in materials science, particularly in the design of organic semiconductors and nonlinear optical materials. The malononitrile (B47326) group, with its two cyano substituents, is a strong electron-withdrawing group. The presence of these cyano groups significantly influences the electronic properties of the molecule, making it a potent building block in the synthesis of various heterocyclic compounds.

The combination of these two scaffolds in this compound results in a molecule with a distinct charge distribution, which is central to its utility in diverse chemical applications. The synthesis of such compounds is often achieved through a Knoevenagel condensation reaction between an indanone derivative and malononitrile. This reaction is a well-established method for forming carbon-carbon double bonds and is widely used in the synthesis of related derivatives.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

|---|---|---|

| Indene Moiety | A bicyclic aromatic hydrocarbon. | Provides a rigid, planar backbone, influencing the molecule's stacking behavior and electronic conductivity. |

| Malononitrile Moiety | A dinitrile derivative of methane. | Acts as a strong electron-withdrawing group, enhancing the molecule's electrophilicity and enabling various chemical transformations. |

| Exocyclic Double Bond | Connects the indene and propanedinitrile units. | Creates a conjugated system that influences the molecule's optical and electronic properties. |

The academic relevance of the this compound scaffold has seen a steady increase as researchers explore its potential in various fields. Initially, interest was primarily focused on the fundamental synthesis and characterization of indene and malononitrile derivatives. However, the unique properties arising from the combination of these two moieties have led to a broader scope of investigation.

In recent years, research has expanded to include the application of these compounds in medicinal chemistry, where they have been investigated for their potential as anticancer and antimicrobial agents. The ability of the malononitrile group to participate in Michael additions and other nucleophilic reactions makes it a valuable tool for the synthesis of complex, biologically active molecules. researchgate.net

Furthermore, the electronic properties of indenylidene malononitriles have attracted attention in the field of materials science. These compounds are being explored as components of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The versatility of the scaffold allows for fine-tuning of its electronic and optical properties through the introduction of various substituents on the indene ring.

Table 2: Milestones in the Research of Indene-Malononitrile Derivatives

| Era | Research Focus | Key Findings and Applications |

|---|---|---|

| Early Studies | Synthesis and reaction mechanisms. | Establishment of synthetic routes, such as the Knoevenagel condensation, for preparing indenylidene malononitriles. |

| Mid-20th Century | Exploration of chemical reactivity. | Investigation of the reactivity of the exocyclic double bond and the cyano groups, leading to the synthesis of a variety of heterocyclic compounds. |

| Late 20th Century | Emergence of interest in biological activity. | Discovery of the potential of certain derivatives as therapeutic agents, including anticancer and antimicrobial activities. |

| 21st Century | Focus on materials science and medicinal applications. | Development of indenylidene malononitrile-based materials for organic electronics and continued exploration of their therapeutic potential. |

Synthetic Methodologies and Chemical Transformations of 2h Inden 2 Ylidene Propanedinitrile and Its Derivatives

Direct Synthetic Routes to (2H-Inden-2-ylidene)propanedinitrile

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, propanedinitrile (malononitrile), with a carbonyl compound. The specific carbonyl precursor for this synthesis is 1,3-indandione (B147059).

The reaction is generally carried out in a suitable solvent such as ethanol (B145695) and is often catalyzed by a weak base like piperidine (B6355638) or sodium acetate (B1210297). rsc.org The basic catalyst facilitates the deprotonation of malononitrile (B47326), generating a carbanion that subsequently attacks one of the carbonyl groups of 1,3-indandione. The resulting intermediate then undergoes dehydration to yield the final product, this compound. The reaction temperature can be controlled to influence the selectivity, particularly to avoid the formation of the tetracyano-substituted derivative, 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile. rsc.org

An alternative and efficient precursor for this synthesis is ninhydrin (B49086) (1,2,3-indantrione monohydrate). The reaction of ninhydrin with malononitrile readily forms the this compound scaffold, which can then be used in situ for further transformations in one-pot multicomponent reactions. nih.govrsc.org This approach is particularly advantageous in green chemistry protocols, often utilizing water as a solvent and proceeding under catalyst-free conditions at room temperature. nih.gov

Table 1: Key Reactions for the Synthesis of this compound

| Carbonyl Precursor | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 1,3-Indandione | Malononitrile | Piperidine or Sodium Acetate in Ethanol | This compound |

Advanced Derivatization Strategies Utilizing the this compound Scaffold

The rich chemistry of this compound allows for its use as a scaffold in the synthesis of a diverse range of complex organic molecules, including spiroheterocycles, fused ring systems, and other functionally rich derivatives.

Synthesis of Spiroheterocyclic Systems from this compound Precursors

The carbon atom at the 2-position of the indene (B144670) ring in this compound and its adducts is a spiro center, making it an ideal precursor for the synthesis of various spiroheterocyclic compounds.

The ninhydrin-malononitrile adduct, which is an in-situ generated form of this compound, serves as a key intermediate for synthesizing spiro[indene]thiazine derivatives. A four-component reaction between ninhydrin, malononitrile, an isothiocyanate, and a secondary amine can lead to the formation of spiro[indene-2,6'-thiazine] structures.

Similarly, derivatives of this compound are utilized in the synthesis of spiro[indene]pyrazole compounds. For instance, 2-cinnamoyl-1,3-indandiones, when treated with hydrazine, yield 2-(5-phenyl-2-pyrazolinyl)-1,3-indandiones, which are spiro[indene-2,3'-pyrazole] derivatives. Furthermore, 1,3-dipolar cycloaddition reactions of cyclic azomethine imines with 2-arylideneindene-1,3-diones, which are structurally related to the title compound, afford spiro[indene-2,2′-pyrazolo[1,2-a]pyrazole] derivatives.

The reactivity of the this compound core is also harnessed to construct fused heterocyclic systems. For example, in multicomponent reactions involving the ninhydrin-malononitrile adduct and various diamines, indenoquinoxaline derivatives can be formed. nih.gov The proposed mechanism involves the initial formation of the dicyanomethylene adduct, followed by nucleophilic attack, ring closure, and subsequent condensation. nih.gov

A particularly fascinating application of this compound is in the synthesis of propellanes, which are polycyclic compounds with three rings sharing a single carbon-carbon bond. The reaction of this compound with 2,5-dithiobiureas or (1,ω-alkanediyl)bis(N'-organylthioureas) leads to the formation of complex bis-oxathiaaza[3.3.3]propellanes. researchgate.netresearchgate.net The formation of these structures proceeds through a nucleophilic addition of the thiourea (B124793) derivative onto the dicyanomethylene carbon atom. researchgate.net

Multi-component and Cascade Reaction Approaches for Derivatization

Multi-component reactions (MCRs) that generate the this compound scaffold in situ are a powerful tool for rapidly building molecular complexity. A notable example is the one-pot, three-component reaction of ninhydrin, malononitrile, and various N-binucleophiles such as diamines in water. nih.gov This approach provides a green and efficient route to imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives. nih.gov

These transformations often proceed via a cascade mechanism. Initially, the Knoevenagel condensation between ninhydrin and malononitrile forms the adduct. This is followed by a nucleophilic attack by the diamine on a carbonyl group, leading to the elimination of hydrogen cyanide. An subsequent intramolecular cyclization and elimination of a second molecule of hydrogen cyanide affords the final heterocyclic product. nih.gov The reaction with o-phenylenediamines under similar conditions can lead to the formation of indenoquinoxaline derivatives through a different cascade pathway involving the extrusion of the dicyanomethylene group. nih.gov

Table 2: Examples of Multi-component Reactions Utilizing the this compound Scaffold

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| Ninhydrin | Malononitrile | Ethylenediamine | Imidazolidin-2-ylidene-indenedione |

| Ninhydrin | Malononitrile | 1,3-Diaminopropane | Pyrimidine-2-ylidene-indenedione |

Functionalization through Nucleophilic Additions and Cycloadditions

The electron-deficient nature of the exocyclic double bond in this compound and its derivatives makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its derivatization.

Nucleophilic addition of secondary amines to push-pull dyes derived from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can lead to an unexpected cyclization reaction. The amine attacks one of the cyano groups, initiating a ring-closure to produce 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. nih.gov The synthesis of bis-oxathiaaza[3.3.3]propellanes also hinges on the nucleophilic addition of bis(thioureas) to the dicyanomethylene unit of this compound. researchgate.net

While direct cycloaddition reactions on this compound itself are less commonly reported, its derivatives, such as 2-arylidene-1,3-indanediones, are known to participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. These reactions provide a route to various spiro and fused heterocyclic systems.

Synthetic Utility of Related Indene-Dinitrile Building Blocks in Organic Synthesis (e.g., 2-(Dicyanomethylene)-1,3-indandione)

2-(Dicyanomethylene)-1,3-indandione, a prominent member of the indene-dinitrile family, has emerged as a versatile and valuable building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of a dicyanomethylene group attached to an indane-1,3-dione framework, impart a high degree of reactivity and render it a potent electron acceptor. This section elucidates the diverse synthetic applications of 2-(dicyanomethylene)-1,3-indandione, highlighting its utility in the construction of complex molecular architectures and functional materials.

One of the key attributes of 2-(dicyanomethylene)-1,3-indandione is its pronounced π-acid character, which facilitates its participation in the formation of charge-transfer complexes. nih.gov The electron affinity of 2-(dicyanomethylene)-1,3-indandione has been determined to be 1.33 eV, indicating its strong ability to accept electrons. nih.gov This property has been exploited in the development of novel charge-transfer complexes with various π-donors. rsc.org For instance, the reaction of 2-(dicyanomethylene)-1,3-indandione with tetramethyltetrathiafulvalene (B12092115) (TMTTF) leads to the formation of a charge-transfer complex, which involves the isomerization of the indene-dinitrile to 2,3-dicyanonaphthoquinone (DCNQ). rsc.org

The electrophilic nature of the dicyanomethylene carbon atom in 2-(dicyanomethylene)-1,3-indandione makes it susceptible to nucleophilic attack, a feature that has been extensively utilized in the synthesis of heterocyclic compounds. A notable application is in multicomponent reactions, which offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For example, a one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water has been developed for the synthesis of imidazolidin-2-ylidene-indenediones, pyrimidine-2-ylidene-indenediones, and indenoquinoxaline derivatives. rsc.orgrsc.org In this reaction, 2-(dicyanomethylene)-1,3-indandione is formed in situ as an intermediate. rsc.orgrsc.org

The versatility of 2-(dicyanomethylene)-1,3-indandione as a synthetic precursor is further demonstrated by its ability to undergo facile isomerization to 2,3-dicyano-1,4-naphthoquinone. acs.org This transformation expands the synthetic utility of the indene-dinitrile scaffold, providing access to a different class of compounds with distinct chemical and physical properties.

The synthesis of 2-(dicyanomethylene)-1,3-indandione itself is typically achieved through a Knoevenagel condensation of malononitrile with 1,3-indandione in the presence of a base such as sodium acetate or piperidine. nih.gov The reaction conditions can be controlled to selectively yield either the mono- or the di-substituted product. nih.gov

The following tables summarize key research findings and data related to the synthetic utility of 2-(dicyanomethylene)-1,3-indandione.

Table 1: Multicomponent Synthesis of Heterocyclic Scaffolds

| Diamine | Product | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| Ethylenediamine | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | 10 | 98 | 227-229 |

| 1,3-Diaminopropane | 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione | 15 | 80 | 231-233 |

Data sourced from a study on multicomponent reactions in water for the synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds. rsc.orgnih.gov

Table 2: Charge-Transfer Complex Formation

| Donor Molecule | Complex Formed | Key Observation |

| Hexamethylbenzene | 2-(Dicyanomethylene)-1,3-indandione-Hexamethylbenzene complex | Bonding enthalpy of 6.95 kcal/mol |

| Pentamethylbenzene | 2-(Dicyanomethylene)-1,3-indandione-Pentamethylbenzene complex | Formation of a stable charge-transfer complex |

| Pyrene | 2-(Dicyanomethylene)-1,3-indandione-Pyrene complex | Characterized by charge-transfer spectra |

| Tetramethyltetrathiafulvalene (TMTTF) | [(TMTTF)3]2+–(DCNQ˙–)2 | Isomerization of 2-(dicyanomethylene)-1,3-indandione to 2,3-dicyanonaphthoquinone (DCNQ) |

Data compiled from studies on the charge-transfer complexes of 2-dicyanomethyleneindane-1,3-dione. rsc.orgrsc.org

Electronic and Photophysical Properties: Experimental and Theoretical Insights

Spectroscopic Characterization of Electronic Transitions (Absorption and Emission)

The photophysical properties of molecules based on the dicyanomethylene acceptor are characterized by strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. Experimental studies on related donor-acceptor compounds show intense absorption bands that are attributed to π→π* transitions within the conjugated system. For instance, derivatives incorporating a 4-(dimethylamino)phenyl donor group exhibit absorption maxima that can be tuned across the visible spectrum depending on the length of the conjugated bridge.

Emission properties are equally significant, with many derivatives displaying fluorescence. The efficiency of this emission, measured by the fluorescence quantum yield, is highly sensitive to the molecular structure and the surrounding environment. For example, the well-known dye 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) is known for its bright fluorescence. nih.govnih.gov The photophysical behavior of these types of molecules is often a balance between fluorescence and non-radiative decay pathways, such as photoisomerization. nih.govresearchgate.net

Table 1: Representative Photophysical Data for a Related Donor-Acceptor Malononitrile (B47326) Derivative

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| DCM | Dichloromethane | 473 | 585 |

| DCM | Acetonitrile | 465 | 610 |

| DCM | Toluene | 459 | 535 |

| DCM | Cyclohexane | 443 | 509 |

This table presents data for the related compound DCM to illustrate typical photophysical properties.

Solvatochromic Behavior and Solvent-Dependent Photophysics

A hallmark of molecules with significant intramolecular charge transfer character is their solvatochromic behavior—the change in the color of their solutions with solvent polarity. The absorption and emission spectra of (2H-Inden-2-ylidene)propanedinitrile derivatives are highly dependent on the solvent environment.

In nonpolar solvents, the ground state is stabilized relative to the excited state, leading to higher energy absorption (a blueshift). Conversely, in polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a redshift (a shift to longer wavelengths) in the emission spectrum. This phenomenon is clearly observed in related dicyanomethylene dyes, where the fluorescence is predominant and shifts to longer wavelengths in more polar solvents, while photoisomerization becomes more efficient in lower polarity environments. nih.govresearchgate.net This solvent-dependent behavior underscores the significant change in dipole moment upon photoexcitation, a key indicator of charge transfer. Some series of donor-acceptor malononitrile compounds have demonstrated reversed solvatochromic behavior in select solvents. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena in this compound and its Derivatives

The electronic structure of this compound is dominated by an intramolecular charge transfer (ICT) from the indene (B144670) ring system (donor) to the strongly electron-withdrawing dicyanomethylene group (acceptor). Upon photoexcitation, an electron is effectively transferred from the highest occupied molecular orbital (HOMO), primarily located on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor group.

This light-induced charge separation creates a highly polar excited state, known as the ICT state. The formation of this state is often ultrafast, occurring on the sub-picosecond timescale in some aminobenzonitrile derivatives. nih.gov The stability and energy of the ICT state are crucial in determining the subsequent photophysical pathways, including fluorescence and non-radiative decay. Computational studies on related malononitrile compounds confirm the presence of ICT interactions, which are responsible for the stabilization of the molecular system. nih.govresearchgate.net

Theoretical Elucidation of Electronic Structure and Excited States

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the photophysical properties of these complex molecules.

Density Functional Theory (DFT) is widely used to model the ground-state electronic properties of molecules like this compound. DFT calculations are instrumental in determining the energies and spatial distributions of the frontier molecular orbitals—the HOMO and LUMO.

For this class of compounds, the HOMO is typically localized on the electron-rich indene core, while the LUMO is localized on the electron-deficient dicyanomethylene acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the energy of the lowest electronic transition and influences the molecule's color and reactivity. DFT calculations for related malononitrile derivatives confirm this spatial separation of the frontier orbitals, which is the structural basis for the observed ICT. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Thiazolidine-Malononitrile Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.65 |

| LUMO | -3.53 |

| HOMO-LUMO Gap | 3.12 |

Data from a DFT B3LYP/6-311G(d, p) calculation on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile to illustrate typical values. nih.gov

To investigate excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the UV-visible absorption spectrum.

TD-DFT calculations have successfully predicted the absorption maxima for various malononitrile derivatives, showing good agreement with experimental data. nih.govresearchgate.net These calculations confirm that the lowest energy absorption band corresponds to the HOMO→LUMO transition, reinforcing the ICT character of this excitation. nih.gov By providing a theoretical basis for interpreting experimental spectra, TD-DFT is an invaluable tool for designing new molecules with tailored optical properties.

The concept of biradical character is used to describe molecules where the ground state is not purely a closed-shell singlet but has some open-shell diradical nature. This is particularly relevant in larger, quinoidal systems like indenofluorenes, which are structurally related to the indene core of the title compound. researchgate.netacs.org The biradical character index (y₀) is a theoretical measure of this property. nih.gov

Nonlinear Optical (NLO) Properties and Computational Prediction

The NLO response of molecules is fundamentally linked to their hyperpolarizabilities. For second-order NLO effects, the first hyperpolarizability (β) is the key parameter of interest. In the case of chromophores incorporating the this compound moiety as an acceptor, both experimental techniques and computational modeling have been employed to quantify and understand their NLO behavior.

Theoretical Investigations of Molecular Hyperpolarizability

Computational chemistry provides a powerful toolkit for predicting and rationalizing the NLO properties of novel chromophores before their synthesis. Density Functional Theory (DFT) has become a standard method for calculating the first hyperpolarizability of push-pull systems. These calculations can offer deep insights into the structure-property relationships that govern the NLO response.

For instance, a computational study on a series of indacenodithiophene-based chromophores explored the effect of modifying the acceptor group. usp.br In one of the designed derivatives, TNPD6, the acceptor moiety was 2-(2-methylene-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, a close derivative of the parent compound of interest. usp.br The study highlighted that the strategic design of the acceptor unit plays a crucial role in enhancing the NLO response by facilitating intramolecular charge transfer. usp.br

The general approach in these computational studies involves optimizing the molecular geometry and then calculating the electronic properties, including the dipole moment and hyperpolarizability. The choice of the DFT functional and basis set is critical for obtaining accurate predictions. These theoretical investigations have consistently shown that connecting a strong donor to the this compound acceptor through a suitable π-bridge leads to a significant enhancement of the first hyperpolarizability.

Structure-Property Relationships in Inden-2-ylidene-malononitrile Based Chromophores

Systematic studies on donor-π-acceptor chromophores have established clear structure-property relationships. The strength of the donor, the nature and length of the π-conjugated bridge, and the acceptor strength are all critical factors. In chromophores utilizing derivatives of this compound as the acceptor, the planar and electron-deficient nature of this moiety makes it highly effective at promoting ICT.

Research on diphenylaminofluorene-based chromophores investigated the impact of various acceptor groups on their two-photon absorption properties, which are related to the third-order NLO response. nih.gov One of the acceptors used was bis(dicyanomethylidene)indane, which contains the core structure of this compound. nih.gov The study found that the strength of the electron-accepting group significantly influences the linear and nonlinear optical properties. nih.gov Specifically, a progressive red shift in the absorption maximum was observed as the acceptor strength increased, indicating a more pronounced ICT character. nih.gov

The following interactive table summarizes the key components of representative push-pull chromophores that incorporate inden-ylidene-malononitrile-based acceptors, as discussed in the literature.

| Donor Moiety | π-Conjugated Bridge | Acceptor Moiety |

| Diphenylaminofluorene | Varies | Bis(dicyanomethylidene)indane |

| Indacenodithiophene-based donor | Varies | 2-(2-methylene-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile |

These studies collectively underscore the potential of the this compound framework in the design of high-performance NLO materials. The combination of its strong electron-accepting capability with various donor and π-bridge units allows for the fine-tuning of the electronic and optical properties, paving the way for their application in advanced technologies. Further experimental validation of the computationally predicted high hyperpolarizabilities will be a crucial step in realizing the full potential of these promising chromophores.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Other Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a primary electrochemical technique utilized to investigate the redox behavior of organic molecules, such as derivatives of dicyanomethylene indanone and oxindole. This method involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides crucial information about the oxidation and reduction processes of the molecule.

For instance, in the study of dicyano-2-(2-oxoindolin-3-ylidene) malononitrile (B47326) derivatives, CV measurements are typically carried out using a three-electrode system, which includes a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Ag/AgNO₃) rsc.orgnih.gov. The experiments are conducted in a suitable solvent, commonly acetonitrile, containing a supporting electrolyte like sodium perchlorate (B79767) (NaClO₄) to ensure conductivity rsc.orgnih.gov.

The cyclic voltammograms of these compounds often exhibit well-defined, quasi-reversible redox peaks. These peaks correspond to the addition or removal of electrons from the molecule's frontier molecular orbitals. The characteristics of these peaks, such as their position, shape, and the separation between the anodic and cathodic peak potentials, offer insights into the thermodynamics and kinetics of the electron transfer processes. For many of these acceptor-donor-acceptor (A-D-A) type molecules, the CV traces show distinct reduction waves, which are indicative of their electron-accepting nature nih.gov. The reduction potentials are influenced by the molecular structure, including the nature of the central core and any peripheral substituents nih.gov.

Determination of Redox Potentials and Energy Levels (e.g., HOMO/LUMO)

The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves in the cyclic voltammogram are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. These energy levels are critical for understanding the electronic and optical properties of the materials and for designing them for specific applications, such as in organic solar cells polyu.edu.hkresearchgate.net.

The HOMO and LUMO energy levels can be calculated from the electrochemical data using the following empirical equations, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) (eV)

ELUMO = -e (Eredonset - E1/2(Fc/Fc⁺) + 4.8) (eV)

The electrochemical band gap (Egec) can then be determined from the difference between the HOMO and LUMO energy levels:

Egec = ELUMO - EHOMO

Below is a table summarizing the electrochemical properties and energy levels for a series of di-2-(2-oxindolin-3-ylidene) malononitrile derivatives with different π-conjugated bridges.

Data adapted from a study on di-2-(2-oxindolin-3-ylidene) malononitrile derivatives. The exact values can vary based on experimental conditions.

Correlation of Electrochemical Properties with Electronic Structure and Molecular Design

The electrochemical properties of these dicyanomethylene-containing compounds are intrinsically linked to their molecular and electronic structures. The strong electron-withdrawing nature of the dicyanovinylidene group significantly influences the LUMO energy levels, making these molecules effective electron acceptors nih.gov.

In acceptor-donor-acceptor (A-D-A) architectures based on di-2-(2-oxindolin-3-ylidene) malononitrile, the nature of the central π-conjugated bridge plays a crucial role in tuning the electrochemical properties nih.gov. For instance, extending the π-conjugation of the central core, such as by replacing a single thiophene (B33073) bridge with a trithiophene bridge, generally leads to a raising of the HOMO energy level and a slight stabilization of the LUMO level. This results in a reduction of the HOMO-LUMO gap nih.gov. This tunability is a key aspect in the design of organic semiconductors for optoelectronic applications.

Similarly, for non-fullerene acceptors based on the 1,1-dicyanomethylene-3-indanone end-group, modifications to the core structure and the introduction of various substituents can be used to fine-tune the frontier orbital energy levels polyu.edu.hkresearchgate.net. The goal is often to achieve broad absorption spectra and appropriate energy level alignment with donor materials in organic solar cells. The modular design of these molecules, consisting of a central core and electron-withdrawing end-groups, allows for systematic adjustments of their electronic properties.

While direct experimental data for (2H-Inden-2-ylidene)propanedinitrile is lacking, it can be inferred from the behavior of its analogs that it would also possess strong electron-accepting characteristics due to the dicyanovinylidene group. The indenylidene core would likely result in electrochemical properties that are intermediate between simple aromatic systems and the more complex fused-ring structures discussed. Theoretical calculations, such as Density Functional Theory (DFT), could provide further insights into the electronic structure and expected redox behavior of this specific compound.

Applications in Advanced Materials and Organic Electronics

Engineering of Chromophores and Fluorescent Dyes for Optoelectronic Applications

Light-Harvesting Materials Development

The compound (2H-Inden-2-ylidene)propanedinitrile and its derivatives are integral to the advancement of light-harvesting materials, particularly within the domain of organic electronics. These molecules often serve as potent electron-accepting end-groups in the design of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). The inherent electron-withdrawing strength of the propanedinitrile group, combined with the planar and extended conjugation of the indenylidene core, provides a versatile platform for tuning the optoelectronic properties of acceptor molecules.

Research has focused on modifying this core structure to enhance light absorption, optimize energy levels, and improve charge transport characteristics. A prominent strategy involves the synthesis of A-D-A (acceptor-donor-acceptor) type small molecules where the this compound moiety acts as the terminal acceptor.

One of the significant advantages of employing these indenylidene-based acceptors is the ability to tailor their absorption spectra and frontier molecular orbital (FMO) energy levels through molecular engineering. For instance, the development of NFAs with end-groups based on cyano-substituted 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (CN-IC) has demonstrated a powerful approach to narrowing the optical bandgap and extending light absorption into the near-infrared (NIR) region. figshare.comunist.ac.kr This is critical for capturing a larger portion of the solar spectrum and enhancing the photocurrent of OSCs.

These modifications have led to the creation of NFAs with strong light absorption capabilities and well-matched energy levels with common polymer donors, resulting in high power conversion efficiencies (PCEs). figshare.comunist.ac.kr For example, A-DA'D-A-type electron acceptors featuring the CN-IC end-group have achieved optical bandgaps as low as 1.29 eV, a significant reduction compared to reference acceptors. figshare.comunist.ac.kr This improved light-harvesting range, coupled with the maintenance of deep-lying FMO energy levels, has enabled the fabrication of OSCs with PCEs reaching 18.1%. figshare.comunist.ac.kr

The design of these advanced light-harvesting materials often involves a central donor core flanked by the indenylidene-based acceptor units. The selection of the donor core and any bridging units allows for further fine-tuning of the molecule's electronic properties. For example, the use of an indacenodithiophene central core connected to different indenylidene-based end-capped acceptors through a monofluoro substituted benzothiadiazole bridge has been explored to optimize optoelectronic properties. rsc.org

The following table summarizes the performance of selected non-fullerene acceptors incorporating derivatives of this compound, showcasing their application in light-harvesting for organic solar cells.

| Acceptor Name | Donor Polymer | Maximum Absorption (λmax) | Optical Bandgap (Eg) | Power Conversion Efficiency (PCE) |

| A4 | PTB7-Th | 858.6 nm (in chloroform) | Not Specified | Not Specified |

| CN-IC based Acceptor | Not Specified | Not Specified | 1.29 eV | 18.1% |

Data sourced from relevant research articles. figshare.comunist.ac.krrsc.org

The continuous development of novel derivatives based on the this compound framework underscores its importance in creating the next generation of light-harvesting materials for efficient organic electronic devices.

Emerging Research Areas and Future Perspectives for 2h Inden 2 Ylidene Propanedinitrile Research

Exploration of Novel Molecular Architectures and Hybrid Materials

A significant area of ongoing research is the design and synthesis of novel molecular architectures based on the (2H-Inden-2-ylidene)propanedinitrile core. By chemically modifying the indene (B144670) ring or the propanedinitrile group, researchers can fine-tune the electronic and physical properties of the molecule. This allows for the creation of a diverse library of compounds with tailored characteristics for specific applications.

Furthermore, the incorporation of this compound derivatives into hybrid materials is a promising avenue of exploration. These materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not present in the individual components alone. frontiersin.orgnih.govmdpi.commdpi.com For example, organic-inorganic hybrid frameworks can be designed for applications in gas storage, separation, and catalysis. nih.gov The integration of this compound-based molecules as organic linkers in these frameworks could lead to new materials with unique optoelectronic properties.

Advanced Computational Screening and Materials Design for Targeted Properties

Computational chemistry is playing an increasingly vital role in the design and discovery of new materials. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to predict the electronic and optical properties of this compound derivatives before they are synthesized in the lab. unica.itresearchgate.netresearchgate.netnih.gov This computational screening approach allows for the rapid identification of promising candidates for specific applications, such as non-linear optics (NLO). mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov

Theoretical calculations can provide valuable insights into structure-property relationships, guiding the rational design of molecules with enhanced characteristics. For instance, by simulating the effects of different functional groups on the molecular structure, researchers can predict how to optimize the hyperpolarizability of a molecule, a key parameter for NLO materials. mdpi.com This in-silico design process accelerates the development of new materials and reduces the need for extensive experimental work.

Development of Sustainable Synthetic Methodologies for this compound and its Derivatives

The development of green and sustainable synthetic methods is a critical aspect of modern chemistry. In the context of this compound and its derivatives, researchers are exploring a variety of environmentally friendly techniques to replace traditional, often harsh, synthetic routes. These methods aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

One promising approach is the use of ultrasound-assisted synthesis. semanticscholar.orgnih.govnih.govrasayanjournal.co.inuniv.kiev.ua Sonication can enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating. Another green technique is microwave-assisted synthesis, which can also significantly accelerate reactions and improve efficiency. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net The development of these and other sustainable synthetic methodologies, such as the use of green solvents and catalysts, is crucial for the environmentally responsible production of this compound-based materials. rsc.orgmdpi.comresearchgate.netresearchgate.net

Interdisciplinary Research with Related Fields (e.g., Sensor Development)

The unique properties of this compound and its derivatives make them attractive for interdisciplinary research, particularly in the field of sensor development. The electron-deficient nature of the dicyanomethylene group can make these molecules sensitive to their electronic environment, leading to changes in their optical properties, such as fluorescence, upon interaction with specific analytes.

This has led to the exploration of this compound-based compounds as fluorescent probes or chemosensors for the detection of various ions. For example, derivatives have been designed to selectively detect anions like cyanide. nih.gov The development of such sensors has significant implications for environmental monitoring and biomedical diagnostics. The ability to design molecules that can selectively bind to and signal the presence of specific analytes opens up a wide range of possibilities for creating highly sensitive and selective detection platforms. researcher.liferesearchgate.netnih.gov

Q & A

Q. What are the recommended safety protocols when handling (2H-Inden-2-ylidene)propanedinitrile in laboratory settings?

When handling this compound, prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment, preferably under inert gas (e.g., nitrogen) to prevent degradation. Refer to Safety Data Sheets (SDS) for specific hazards, such as potential skin/eye irritation or respiratory sensitization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combine multiple spectroscopic techniques:

- NMR Spectroscopy : Analyze and NMR to verify proton and carbon environments, focusing on the indenylidene and dinitrile moieties.

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths and angles. Refinement using SHELXL can address disorder or twinning .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

Q. What synthetic routes are commonly employed for the preparation of this compound?

A typical route involves a Knoevenagel condensation between indanone derivatives and malononitrile, catalyzed by bases like piperidine or ammonium acetate. Optimize reaction conditions by:

- Using anhydrous solvents (e.g., toluene or THF) under reflux.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can they be addressed?

Common challenges include:

- Disordered Solvent Molecules : Use SQUEEZE (in PLATON) to model electron density from disordered regions.

- Twinning : Apply twin law refinement in SHELXL.

- Data Quality : Collect high-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Validate refinement with R-factor convergence (< 5%) and CheckCIF/PLATON alerts .

Q. How does the electron-withdrawing nature of the dinitrile groups influence the reactivity of this compound in Diels-Alder reactions?

The dinitrile groups stabilize the indenylidene system via conjugation, enhancing its electrophilicity. Computational studies (DFT) can map frontier molecular orbitals (FMOs):

Q. What methodological approaches are used to analyze contradictory spectroscopic data in the characterization of this compound derivatives?

Q. How can computational modeling predict the electronic properties of this compound for applications in organic electronics?

- Bandgap Engineering : Use DFT to tune substituents (e.g., electron-donating/-withdrawing groups) for desired HOMO-LUMO gaps.

- Charge Mobility : Calculate reorganization energies (λ) with Marcus theory to assess suitability as an electron-transport layer in OLEDs.

- Exciton Binding Energy : Evaluate via GW-BSE for photovoltaic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.